molecular formula C17H18ClNO2 B4900433 3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide

3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide

Cat. No. B4900433
M. Wt: 303.8 g/mol
InChI Key: FAJCCFDUXCMJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CELEBREX, which is a brand name for the drug that is based on this compound. CELEBREX is a nonsteroidal anti-inflammatory drug (NSAID) that is primarily used to treat pain and inflammation associated with arthritis and other inflammatory conditions. The purpose of

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of prostaglandins. Additionally, this compound has been shown to have analgesic properties, which make it effective in reducing pain associated with various inflammatory conditions. The compound has also been shown to have antipyretic properties, which make it effective in reducing fever.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide in lab experiments is its well-established synthesis method. The compound is also widely available and is relatively inexpensive. Additionally, the compound has been extensively studied, which makes it a reliable candidate for research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on the liver and kidneys, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research related to 3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide. One area of research is the development of new and more effective COX-2 inhibitors. Another area of research is the investigation of the compound's potential anti-cancer properties. Additionally, there is a need for further research into the compound's toxicity and potential side effects. Finally, there is a need for research into the compound's potential use in the treatment of other inflammatory conditions beyond arthritis.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide involves the reaction of 4-ethylphenol with 4-chlorobenzoyl chloride in the presence of an acid catalyst. The resulting product is then treated with ethyl alcohol to yield the final compound. This synthesis method has been well-established and is widely used in the pharmaceutical industry.

Scientific Research Applications

3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. Additionally, this compound has been shown to have potential anti-cancer properties, which have been the subject of numerous studies.

properties

IUPAC Name

3-chloro-4-ethoxy-N-(4-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-3-12-5-8-14(9-6-12)19-17(20)13-7-10-16(21-4-2)15(18)11-13/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJCCFDUXCMJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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